molecular formula C14H16F6N2O2S B3259086 N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide CAS No. 313342-21-1

N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide

Cat. No.: B3259086
CAS No.: 313342-21-1
M. Wt: 390.35 g/mol
InChI Key: JBCNCYCPWLJXDO-UHFFFAOYSA-N
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Description

N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound features a cyclohexylamine moiety attached to a benzenesulfonamide group, with two trifluoromethyl groups at the 3 and 5 positions on the benzene ring. Its distinctive structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale hydrogenation reactors for the initial formation of cyclohexylamine, followed by sulfonamide formation in batch or continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, reduced amines, and substituted trifluoromethyl derivatives.

Scientific Research Applications

N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F6N2O2S/c15-13(16,17)8-5-9(14(18,19)20)7-10(6-8)25(23,24)22-12-4-2-1-3-11(12)21/h5-7,11-12,22H,1-4,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCNCYCPWLJXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Reactant of Route 2
N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Reactant of Route 3
N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Reactant of Route 4
N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Reactant of Route 5
N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Reactant of Route 6
N-(2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide

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